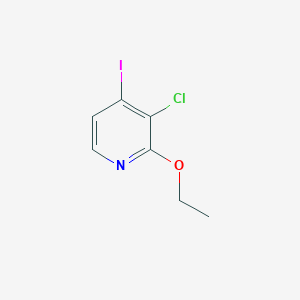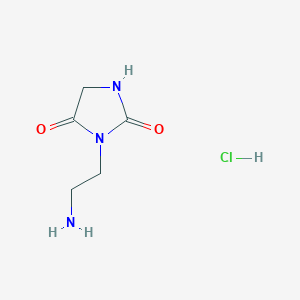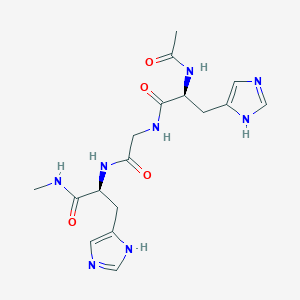
6-Acetamidohexanamide
Vue d'ensemble
Description
6-Acetamidohexanamide is a biochemical used for proteomics research . It has a molecular formula of C8H16N2O2 and a molecular weight of 172.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.22 . More detailed physical and chemical properties would require laboratory analysis.Applications De Recherche Scientifique
Electrochemical Analysis and Quality Control
6-Acetamidohexanamide derivatives, like paracetamol, have been extensively studied for their electroactive properties. An important application is in the development of electrochemical methods for quality control in pharmaceutical formulations. For instance, screen-printed electrodes modified with carbon nanotubes have been utilized for the voltammetric analysis of paracetamol, demonstrating significant potential for reproducible determination in quality control processes (Fanjul-Bolado et al., 2009).
Alzheimer's Disease Research
Thiazole acetamide derivatives, related to this compound, have shown potential in Alzheimer's disease (AD) management. These compounds, including this compound analogs, have demonstrated in vitro inhibitory activities against enzymes relevant to AD, like acetylcholinesterase. Their ability to inhibit β-secretase and Aβ aggregation further confirms their multifactorial benefits in AD research (Sun et al., 2016).
Development of New Pharmaceutical Agents
The synthesis and characterization of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have led to their evaluation for various biological activities, such as antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, contributing to the discovery of potential new pharmaceutical agents (Khan et al., 2019).
Analgesic Drug Development
Adamantyl analogs of paracetamol, closely related to this compound, have been synthesized and evaluated for their analgesic properties. These compounds, such as 6a/b, have been found to exhibit selective antagonistic activity against TRPA1 channels, suggesting their potential as potent analgesic drugs (Fresno et al., 2014).
Anticancer Drug Development
The development of tumor-targeted delivery systems using substituted acetylated lysine prodrugs of 6-diazo-5-oxo-l-norleucine (DON), which is structurally related to this compound, has shown promising results in anticancer therapy. These prodrugs are designed for preferential activation over DON in tumor cells, indicating a potential new treatment approach for various cancers (Tenora et al., 2019).
Propriétés
IUPAC Name |
6-acetamidohexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTLRYBPEORJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


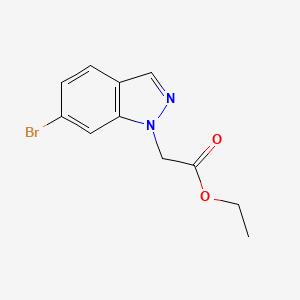

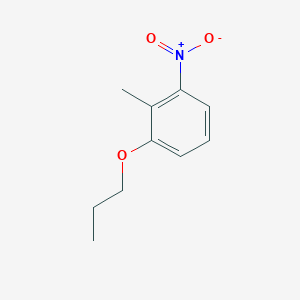
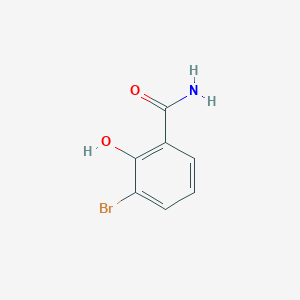
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B3257027.png)


![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3257048.png)
